N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a benzofuran moiety linked to a trifluoromethyl-substituted benzene sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and suitable electrophiles.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonamide Formation: The final step involves the reaction of the benzofuran derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions to form benzofuran-2,3-dione derivatives.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃) are commonly used under acidic conditions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, compounds containing benzofuran and sulfonamide moieties have shown potential as enzyme inhibitors and receptor modulators. This compound could be investigated for its activity against various biological targets, including enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide could be explored for its potential as a therapeutic agent. Its structural features suggest it might exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the trifluoromethyl group which can influence the electronic characteristics of the molecule.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The benzofuran moiety could interact with hydrophobic pockets, while the sulfonamide group might form hydrogen bonds with amino acid residues in the enzyme.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and benzofuran-2-carboxylic acid.
Trifluoromethyl Benzene Sulfonamides: Compounds such as 4-(trifluoromethyl)benzenesulfonamide.
Uniqueness
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of the benzofuran ring and the trifluoromethyl-substituted benzene sulfonamide. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in different scientific and industrial fields.
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c17-16(18,19)13-6-2-4-8-15(13)24(21,22)20-9-11-10-23-14-7-3-1-5-12(11)14/h1-8,11,20H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBGWUSSLXDNKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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